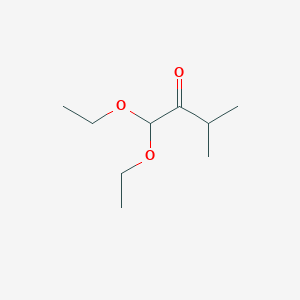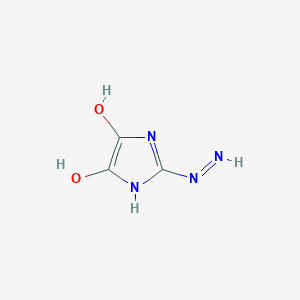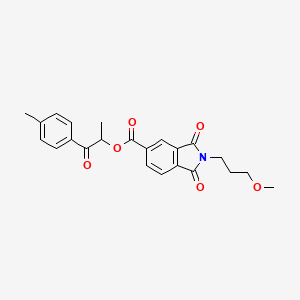![molecular formula C13H21N3O2 B2687903 Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate CAS No. 1245915-52-9](/img/structure/B2687903.png)
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various cancers and autoimmune diseases.
Mécanisme D'action
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can prevent the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate has been shown to have a significant impact on the immune system. In preclinical models, it has been demonstrated to reduce the number of B-cells, which are a type of white blood cell involved in the immune response. Additionally, Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can inhibit the production of cytokines, which are proteins that promote inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate in lab experiments is its high potency and specificity for BTK. This makes it an excellent tool for studying the role of BTK in various biological processes. However, the complex synthesis process and high cost of Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can be a limitation for some researchers.
Orientations Futures
There are several areas of research that could benefit from further investigation into the therapeutic potential of Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate. For example, studies could focus on optimizing the synthesis process to reduce the cost and increase the yield of Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate. Additionally, further preclinical studies could be conducted to explore the potential of Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate in combination with other therapies for cancer and autoimmune diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate in humans.
In conclusion, Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate is a promising small molecule inhibitor of BTK with potential therapeutic applications in cancer and autoimmune diseases. While there are limitations to its use in lab experiments, further research into its synthesis and therapeutic potential could lead to significant advances in the treatment of these diseases.
Méthodes De Synthèse
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then used in the final step to produce Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate. The process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate has been extensively studied in preclinical models, and the results have shown promising therapeutic potential. It has been shown to be effective in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. Additionally, Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate has been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-11-7-6-10(9-15-11)5-4-8-14/h6-7,9H,4-5,8,14H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSKLQRFXIQIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate | |
CAS RN |
1245915-52-9 |
Source


|
| Record name | tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2687823.png)
![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2687834.png)



![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)